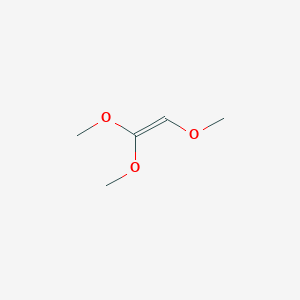
Dimethyl 2,2,3-trimethylbutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2,3-trimethylbutanedioate is an organic compound with the molecular formula C9H16O4 It is a diester derived from butanedioic acid, featuring two methyl groups attached to the second and third carbon atoms of the butanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,2,3-trimethylbutanedioate typically involves esterification reactions. One common method is the reaction of 2,2,3-trimethylbutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 2,2,3-trimethylbutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under basic conditions.
Major Products:
Oxidation: Formation of 2,2,3-trimethylbutanedioic acid.
Reduction: Formation of 2,2,3-trimethylbutanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2,2,3-trimethylbutanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and plasticizers due to its ester functionality.
Mecanismo De Acción
The mechanism by which Dimethyl 2,2,3-trimethylbutanedioate exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Dimethyl succinate: Another diester with a similar structure but without the additional methyl groups.
Dimethyl glutarate: A diester with a longer carbon chain.
Dimethyl adipate: A diester with an even longer carbon chain.
Uniqueness: Dimethyl 2,2,3-trimethylbutanedioate is unique due to the presence of the two methyl groups on the butanedioate backbone, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar diesters and can lead to different chemical and physical properties.
Propiedades
Número CAS |
76904-21-7 |
|---|---|
Fórmula molecular |
C9H16O4 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
dimethyl 2,2,3-trimethylbutanedioate |
InChI |
InChI=1S/C9H16O4/c1-6(7(10)12-4)9(2,3)8(11)13-5/h6H,1-5H3 |
Clave InChI |
GVYYWLWCZVEEDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)C(C)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)
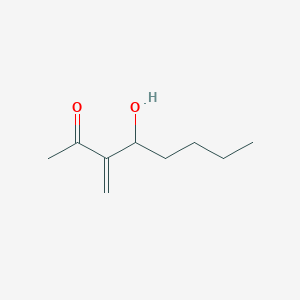



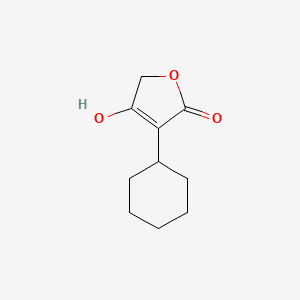
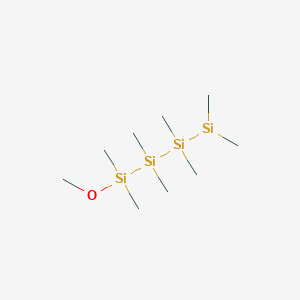
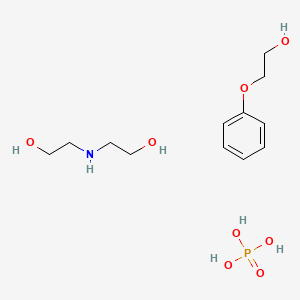
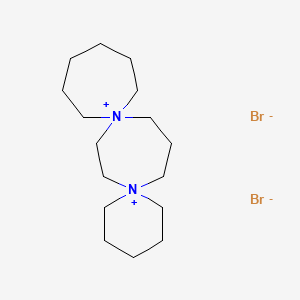
![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)

![2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14453675.png)
![1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14453684.png)
